3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate
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Overview
Description
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate is a synthetic organic compound known for its unique structural properties and applications in various scientific fields This compound is a derivative of xanthenium, which is a class of compounds known for their fluorescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate typically involves a multi-step process:
Formation of the Xanthenium Core: The initial step involves the synthesis of the xanthenium core through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions.
Introduction of Diethylamino Groups: The diethylamino groups are introduced via a nucleophilic substitution reaction using diethylamine.
Attachment of the Methoxycarbonyl Phenyl Group: The methoxycarbonyl phenyl group is attached through an esterification reaction involving methoxycarbonyl chloride and the corresponding phenol derivative.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the formation of the trifluoromethanesulfonate salt by reacting the xanthenium derivative with trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino groups can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds; typically in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted xanthenium derivatives.
Scientific Research Applications
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biological molecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of fluorescent sensors and probes for detecting environmental pollutants.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. Upon excitation with light of a specific wavelength, the compound emits light at a different wavelength, which can be detected and measured. This fluorescence is due to the electronic transitions within the xanthenium core, which are influenced by the attached diethylamino and methoxycarbonyl phenyl groups. The trifluoromethanesulfonate group enhances the solubility and stability of the compound in various solvents.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(Dimethylamino)Xanthenium Chloride: Similar structure but with dimethylamino groups instead of diethylamino groups.
9-(2-Carboxyphenyl)-3,6-Bis(Diethylamino)Xanthenium Chloride: Similar structure but with a carboxyphenyl group instead of a methoxycarbonyl phenyl group.
3,6-Bis(Diethylamino)-9-Phenylxanthenium Trifluoromethanesulfonate: Similar structure but without the methoxycarbonyl group.
Uniqueness
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate is unique due to the presence of both diethylamino and methoxycarbonyl phenyl groups, which enhance its chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
Molecular Formula |
C30H35F3N2O6S |
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Molecular Weight |
608.7 g/mol |
IUPAC Name |
[6-(diethylamino)-9-(2-methoxycarbonylphenyl)-9H-xanthen-3-yl]-diethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C29H34N2O3.CHF3O3S/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;2-1(3,4)8(5,6)7/h10-19,28H,6-9H2,1-5H3;(H,5,6,7) |
InChI Key |
PZQORDWUGAURNH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C4C(=O)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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